Regiodivergent Hydroarylation: Exclusive γ-Selectivity Enabled by XPhos Pd G3
In a Cu/Pd-catalyzed hydroarylation of unactivated allenes, XPhos Pd G3 (as the Pd source for the XPhos ligand) provides exclusive γ-selective arylation. In contrast, using a bidentate Josiphos-type ligand results in α-selective arylation [1]. This demonstrates the unique and decisive role of the XPhos ligand in controlling reaction regiochemistry.
| Evidence Dimension | Regioselectivity (γ vs α) |
|---|---|
| Target Compound Data | Exclusive γ-selectivity |
| Comparator Or Baseline | Josiphos-type ligands: α-selectivity |
| Quantified Difference | Complete reversal of regioselectivity (γ vs α) |
| Conditions | Cu/Pd-catalyzed hydroarylation of allenes with DIBAL-H and aryl bromides [1] |
Why This Matters
This evidence proves that XPhos Pd G3 is essential for accessing specific regioisomers in complex molecule synthesis, a capability not shared by other catalyst classes, thereby justifying its selection over alternatives like Josiphos-based systems.
- [1] Kim, S.; et al. Cu/Pd-Catalyzed Ligand-Controlled Regiodivergent Hydroarylation of Allenes Using Diisobutylaluminum Hydride. *Org. Lett.* **2025**, *27*, 43, 1085-1090. View Source
